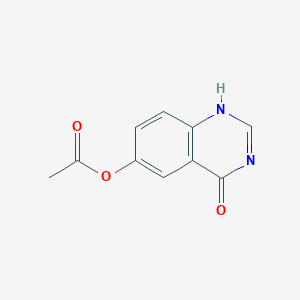

4-Oxo-1,4-dihydroquinazolin-6-yl acetate

Vue d'ensemble

Description

4-Oxo-1,4-dihydroquinazolin-6-yl acetate is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is known for its potent inhibitory effects on phosphoramidate and tumor cell lines, making it a significant subject of research in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,4-dihydroquinazolin-6-yl acetate typically involves the reaction of anthranilic acid derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the quinazolinone ring . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Oxo-1,4-dihydroquinazolin-6-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which are of interest due to their potential biological activities .

Applications De Recherche Scientifique

Biological Activities

Research indicates that 4-Oxo-1,4-dihydroquinazolin-6-yl acetate exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, compounds derived from quinazoline structures have demonstrated effectiveness against various pathogens .

- Anticancer Activity : The compound has been investigated for its potential in cancer therapy. It has shown promise in inhibiting the proliferation of cancer cells by targeting specific molecular pathways involved in cell growth and survival .

- Enzyme Inhibition : The ability to inhibit enzymes such as dihydrofolate reductase is notable. This inhibition is crucial for DNA synthesis, making the compound a candidate for further exploration as an anticancer agent .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

- Umesha et al. (2009) : This study identified significant antibacterial activity in derivatives of quinazolinone compounds against Gram-positive bacteria, indicating potential therapeutic applications in treating infections .

- Khalil et al. (2003) : Investigated hybrid derivatives incorporating quinazolinone structures that exhibited notable anticancer properties. The study emphasized the importance of structural modifications in enhancing biological activity .

- Gursoy & Karal (2003) : Focused on the anticonvulsant effects of certain quinazoline derivatives, demonstrating the broad pharmacological potential of these compounds beyond anticancer properties .

Data Table: Biological Activities of this compound Derivatives

Mécanisme D'action

The mechanism by which 4-Oxo-1,4-dihydroquinazolin-6-yl acetate exerts its effects involves the inhibition of specific enzymes and pathways. The compound targets phosphoramidate and tumor cell lines, leading to the inhibition of cell growth and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with key signaling pathways involved in cell division and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinazolin-4-one: Another quinazoline derivative with similar biological activities.

4-Oxo-3,4-dihydroquinazoline: Shares structural similarities and exhibits comparable inhibitory effects on tumor cell lines.

Uniqueness

4-Oxo-1,4-dihydroquinazolin-6-yl acetate is unique due to its specific inhibitory effects on phosphoramidate and tumor cell lines, which are not as pronounced in other similar compounds . This makes it a valuable compound for further research and potential therapeutic applications.

Activité Biologique

4-Oxo-1,4-dihydroquinazolin-6-yl acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound can be synthesized through various chemical pathways, often involving the modification of quinazoline derivatives. The compound's structure allows it to participate in chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are pivotal in its biological activity and therapeutic potential.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting tumor cell proliferation. It has been shown to target specific cancer cell lines, leading to reduced cell growth through mechanisms that involve enzyme inhibition. For instance, studies have demonstrated its efficacy against phosphoramidate pathways, which are crucial for tumor growth regulation .

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and proliferation.

- Cell Cycle Arrest : It induces cell cycle arrest in various cancer cell lines, leading to apoptosis (programmed cell death) and autophagy .

Comparative Biological Activity

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Anticancer Activity | Selectivity Index | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition and apoptosis induction |

| Quinazolin-4-one | Moderate | Low | General enzyme inhibition |

| 4-Oxo-3,4-dihydroquinazoline | Low | Moderate | Limited enzyme interaction |

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the effects of this compound on breast cancer cell lines (MDA-MB-231). The results showed significant inhibition of cell proliferation with an IC50 value indicating potent activity. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's action. It was found that this compound effectively disrupted critical signaling pathways associated with tumor growth. This disruption was linked to enhanced apoptosis rates in treated cells compared to untreated controls .

Propriétés

IUPAC Name |

(4-oxo-3H-quinazolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6(13)15-7-2-3-9-8(4-7)10(14)12-5-11-9/h2-5H,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSILJZBWLFQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596955 | |

| Record name | 4-Oxo-1,4-dihydroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-15-4 | |

| Record name | 4-Oxo-1,4-dihydroquinazolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.